molecular formula C16H22FN3O4 B2364026 Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate CAS No. 885115-60-6

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate

Cat. No. B2364026
M. Wt: 339.367
InChI Key: USELACXHOHHFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C16H22FN3O4 and a molecular weight of 339.36 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate can be represented by the SMILES notation: CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)N+[O-] .


Physical And Chemical Properties Analysis

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate has a molecular weight of 339.36 . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Intermediate in Drug Development

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it is utilized in the synthesis of omisertinib (AZD9291), a drug used in the treatment of certain types of cancer. A rapid synthetic method for this compound was established, achieving a high total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Process Development and Synthesis Optimization

The compound has also been a focus in process development and synthesis optimization for the manufacturing of lymphocyte function-associated antigen 1 inhibitors. A practical and scalable synthesis was described, employing an efficient one-pot, two-step telescoped sequence starting from readily available materials. This process led to the production of the target product in about 50% overall isolated yield and more than 97% purity (Li et al., 2012).

Intermediate for Biologically Active Benzimidazole Compounds

It's also noteworthy as an intermediate in the synthesis of biologically active benzimidazole compounds. A simple, low-cost amination method was developed for this purpose, using affordable and readily available reagents, yielding the compound in 52% yield. The structural confirmation was achieved through various spectroscopic techniques, ensuring the accuracy of the synthesis (Liu Ya-hu, 2010).

properties

IUPAC Name

tert-butyl N-[1-(4-fluoro-2-nitrophenyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-12-6-8-19(9-7-12)13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12H,6-9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USELACXHOHHFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate

Synthesis routes and methods

Procedure details

Method 1 was followed using 2,5-difluoronitrobenzene (1.0 eq), 4-(N-Boc-amino) piperidine (1.4 eq), and TEA (2.0 eq) at 55° C. overnight yielding tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate (97%). LCMS (m/z): 340.1 (MH+); LC Rt=3.28 min.
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